molecular formula C14H15N3O2S B2677124 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706373-83-2

6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2677124
CAS No.: 1706373-83-2
M. Wt: 289.35
InChI Key: FLFVXDBZIOOCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic compound based on the privileged pyrrolopyrimidine scaffold, which is recognized in medicinal chemistry for its diverse biological activities and strong potential in oncology research . This specific molecule belongs to a class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives that have recently been identified as a new class of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a key regulating protein within the DNA damage response (DDR) pathway, responsible for sensing replication stress, and has been considered a promising target for cancer therapy . Furthermore, structurally similar pyrrolopyrimidine derivatives have been designed and synthesized as potent, non-nucleotide-derived inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) . Inhibition of ENPP1 stimulates the cGAS-STING pathway, a crucial mechanism of the innate immune system, and represents an emerging strategy in cancer immunotherapy to turn immunologically "cold" tumors into "hot" ones . The molecular structure of this compound, featuring the fused pyrrolopyrimidine core substituted with a 4-ethylbenzenesulfonyl group, is characteristic of small molecules that can interact with enzyme active sites. Docking studies of analogous compounds show that the pyrrolopyrimidine core can form π-π interactions with tyrosine residues, while nitrogen atoms in the ring can form critical hydrogen bonds . As a building block in drug discovery, this compound is valuable for probing structure-activity relationships (SAR), particularly in optimizing potency and selectivity for targets like ATR and ENPP1 . It is supplied For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

6-(4-ethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-11-3-5-13(6-4-11)20(18,19)17-8-12-7-15-10-16-14(12)9-17/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFVXDBZIOOCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with pyrrole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases or enzymes involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The ethylbenzenesulfonyl group likely increases logP compared to smaller substituents (e.g., morpholine in ), favoring membrane permeability.
  • Steric Effects : Benzyl esters () and thiadiazole rings () introduce steric hindrance, which may affect target binding.

Biological Activity

6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as a kinase inhibitor. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to an ethylbenzene moiety. This structural configuration is crucial for its biological interactions and activity.

Research indicates that 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may exert its effects through the following mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has shown inhibitory effects on Mer tyrosine kinase (MerTK), which plays a role in tumor cell proliferation. An IC50 value of approximately 6.7 μmol/L was reported for this inhibition .
  • Selective Cytotoxicity : In vitro studies demonstrated that this compound selectively inhibits the growth of MV-4-11 leukemia cells with a GI50 value of 6.6 μmol/L, indicating a more potent effect compared to other tested tumor cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (μmol/L)Notes
MerTK InhibitionMV-4-116.7Selective inhibition noted
CytotoxicityVarious Tumor Cell Lines6.6More potent against MV-4-11 than others

Case Study: MerTK Inhibition

In a study focused on the synthesis and evaluation of pyrrolo[3,4-d]pyrimidine derivatives, compound 6h (a derivative of the target compound) exhibited significant inhibitory effects on MerTK. Molecular docking studies suggested that it interacts effectively at the binding site similar to known inhibitors like UNC569, although with varying binding energies .

Clinical Implications

The potential applications for 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine extend into therapeutic areas such as oncology. Its ability to inhibit specific kinases involved in cancer cell proliferation positions it as a candidate for further development in targeted cancer therapies.

Future Directions

Further research is warranted to explore:

  • Structural Modifications : Investigating how changes to the 2 and 5 positions of the pyrrolo[3,4-d]pyrimidine skeleton can enhance MerTK inhibitory activity.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and long-term efficacy of this compound in cancer treatment.
  • Combination Therapies : Evaluating the effects of this compound in combination with other anticancer agents to determine synergistic effects.

Q & A

Q. What are the optimal synthetic routes for 6-(4-ethylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine?

Methodological Answer: The synthesis typically involves cyclization and sulfonylation steps. Aza-Wittig reactions are effective for constructing the pyrrolo[3,4-d]pyrimidine core. For example:

  • React iminophosphorane derivatives with phenyl isocyanate in dry methylene chloride under nitrogen to form carbodiimides, which cyclize to the pyrrolo[3,4-d]pyrimidine scaffold .
  • Introduce the 4-ethylbenzenesulfonyl group via nucleophilic substitution or sulfonylation using sulfonyl chlorides.
  • Purify intermediates via recrystallization (e.g., ethanol) or column chromatography .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationPhenyl isocyanate, CH₂Cl₂, N₂, 0–5°C60–75%
Sulfonylation4-Ethylbenzenesulfonyl chloride, base50–65%Extrapolated

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethylbenzenesulfonyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₁₇N₃O₂S₂: calc. 339.08, observed 339.07) .
  • IR : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ .

Q. How can low yields in the final cyclization step be addressed?

Methodological Answer:

  • Use anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres (N₂/Ar) to prevent moisture interference .
  • Optimize reaction time (8–10 hours at 0–5°C) and stoichiometry (1:1 molar ratio of iminophosphorane to isocyanate) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur.

Advanced Research Questions

Q. How does the 4-ethylbenzenesulfonyl group influence bioactivity compared to other substituents?

Methodological Answer:

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially improving binding to kinase ATP pockets (e.g., CHK1 inhibitors) .
  • Comparative Studies : Replace the sulfonyl group with halogens (e.g., Cl) or alkyl chains (e.g., ethyl) to assess activity changes. For example, 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine showed kinase inhibition via steric and electronic modulation .
  • SAR Analysis : Use computational docking (e.g., AutoDock) to compare binding affinities of analogs .

Q. What in vitro models are suitable for evaluating kinase inhibition?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ values using purified kinases (e.g., CHK1) and ATP-competitive fluorescence polarization assays .
  • Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, HeLa) via MTT assays. Monitor apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Q. Table 2: Example Biological Data for Analogs

CompoundTarget KinaseIC₅₀ (nM)Cell Line ActivityReference
4-Chloro-5-ethyl-pyrrolo[2,3-d]pyrimidineCHK112HCT-116 GI₅₀: 0.5 µM
Pyrrolo[3,4-d]pyrimidine sulfonamideBVDV NS5B8.2Antiviral EC₅₀: 3.1 µM

Q. How can discrepancies in biological activity across studies be resolved?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., ATCC-validated), passage numbers, and assay conditions (e.g., serum concentration, incubation time).
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .

Q. What computational strategies predict binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., sulfonyl group hydrogen bonding with Lys38 of CHK1) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Optimize Solvent Systems : Replace CH₂Cl₂ with toluene/THF for safer large-scale reactions .
  • Continuous Flow Chemistry : Improve yield consistency using microreactors for cyclization steps .
  • Purification : Implement centrifugal partition chromatography (CPC) for high-throughput purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.